molecular formula C13H13FOS B7871771 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871771
M. Wt: 236.31 g/mol
InChI Key: SLDWGPPTYCRPCJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is a chemical scaffold of interest in medicinal chemistry for the exploration and development of modulators for nuclear receptors, particularly the Retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is a recognized drug target for treating autoimmune, inflammatory diseases, and certain resistant cancer types due to its role in immune cell function . Compounds based on the aryl-thienyl methanol structure have been investigated for their ability to interact with the orthosteric ligand-binding domain of RORγt. Research on analogous 4,5,6,7-tetrahydro-benzothiophene derivatives has demonstrated that this class of molecules can act as inverse agonists by inducing steric clashes and disrupting critical helix-helix interactions (such as H11-H12) and hydrophilic regions (including Cys320-Glu326 and Arg364-Phe377) within the receptor's structure . This interaction can lead to conformational changes that destabilize the protein and prevent coactivator recruitment, thereby modulating transcriptional activity . The incorporation of specific substituents, such as the 3-fluoro-4-methylphenyl group, is a strategic approach in drug discovery to fine-tune molecular properties like binding affinity, lipophilicity, and metabolic stability, which are critical for optimizing lead compounds . This compound is intended for research purposes to further elucidate the structure-activity relationships of RORγt modulators and to support the discovery of new therapeutic agents.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FOS/c1-8-3-5-10(7-11(8)14)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWGPPTYCRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Approach

A widely employed method involves the nucleophilic addition of a thienyl Grignard reagent to a fluorinated benzaldehyde.

Procedure :

  • Synthesis of 3-Fluoro-4-methylbenzaldehyde :

    • Oxidation of 3-fluoro-4-methyltoluene using KMnO₄ under acidic conditions yields the aldehyde.

  • Preparation of 5-Methyl-2-thienylmagnesium Bromide :

    • React 2-bromo-5-methylthiophene with magnesium in anhydrous THF.

  • Grignard Addition :

    • Add the Grignard reagent to 3-fluoro-4-methylbenzaldehyde at 0°C, followed by quenching with NH₄Cl to form the secondary alcohol.

Data Table 1 : Key Parameters for Grignard Synthesis

StepReagents/ConditionsYield (%)Reference
Aldehyde SynthesisKMnO₄, H₂SO₄, 80°C, 6 h75–85
Grignard FormationMg, THF, reflux, 2 h90–95
Nucleophilic Addition0°C to RT, 12 h60–70

Reduction of Ketone Precursors

Sodium Borohydride (NaBH₄) Reduction

Reduction of (3-Fluoro-4-methylphenyl)(5-methyl-2-thienyl)ketone using NaBH₄ in methanol provides the alcohol.

Procedure :

  • Ketone Synthesis :

    • Friedel-Crafts acylation of 5-methylthiophene with 3-fluoro-4-methylbenzoyl chloride (AlCl₃ catalyst).

  • Reduction :

    • Stir the ketone with NaBH₄ in methanol at 0°C for 4 h.

Data Table 2 : Ketone Reduction Parameters

ParameterConditionsYield (%)Reference
Ketone PreparationAlCl₃, CH₂Cl₂, RT, 24 h50–60
NaBH₄ ReductionNaBH₄ (5 eq.), MeOH, 0°C to RT, 4 h70–80

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A two-step approach involving Suzuki coupling followed by alcohol functionalization:

  • Coupling :

    • React 3-fluoro-4-methylphenylboronic acid with 5-methyl-2-bromothiophene using Pd(PPh₃)₄ and Na₂CO₃.

  • Oxidation-Reduction :

    • Oxidize the biaryl methane to a ketone (e.g., using MnO₂), then reduce to the alcohol.

Data Table 3 : Cross-Coupling and Functionalization

StepConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h65–75
Oxidation (MnO₂)CH₂Cl₂, RT, 24 h85–90
Reduction (NaBH₄)MeOH, 0°C, 4 h70–80

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Grignard AdditionHigh atom economy; straightforwardRequires anhydrous conditionsModerate
Ketone ReductionMild conditions; high yieldsKetone synthesis challengesLow
Cross-CouplingModular; adaptable to diverse substratesMulti-step; costly catalystsHigh

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol and analogous compounds:

Compound Name Core Structure Substituents Key Properties Reference
This compound Benzene-thiophene hybrid - 3-Fluoro, 4-methyl (benzene)
- 5-methyl (thiophene)
- Methanol bridge
Moderate polarity, potential metabolic stability due to fluorine
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol (CAS 956576-62-8) Benzene-thiophene hybrid - 3-Fluoro, 4-methoxy (benzene)
- 5-methyl (thiophene)
- Methanol bridge
Higher solubility (methoxy donor), discontinued due to stability/toxicity issues
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS 180207-34-5) Thiazole ring - 5-Methyl, 4-trifluoromethyl (thiazole)
- Methanol substituent
High polarity (CF₃), enhanced binding in enzyme assays
4-(5-Methyl-2-thienyl)-4-oxobutyric acid (CAS 22988-52-9) Thiophene-ketone-acid - 5-methyl (thiophene)
- Ketone and carboxylic acid groups
Acidic properties, potential for hydrogen bonding
(4-Thien-2-ylphenyl)methanol Benzene-thiophene hybrid - Thiophene (C4-phenyl)
- Methanol substituent
Lacks fluorine, lower metabolic stability

Key Findings :

Fluorine vs. Methoxy Substitution: The methoxy analog (CAS 956576-62-8) exhibits higher solubility but was discontinued, suggesting instability or toxicity concerns compared to the methyl-substituted target compound . Fluorine in the target compound enhances electronegativity and may improve metabolic stability relative to non-fluorinated analogs like (4-thien-2-ylphenyl)methanol .

Thiophene vs. Thiazole Core: Thiazole-based methanols (e.g., CAS 180207-34-5) demonstrate higher polarity due to the trifluoromethyl group, which may improve binding in hydrophobic enzyme pockets but reduce bioavailability .

Functional Group Variations :

  • Carboxylic acid derivatives (e.g., CAS 22988-52-9) exhibit distinct reactivity, enabling salt formation or conjugation, unlike the alcohol group in the target compound .

Biological Activity

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of a fluorine atom and a thienyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H13FOS, with a molar mass of approximately 236.31 g/mol. The presence of functional groups such as hydroxymethyl and fluorine enhances its reactivity and biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The fluorine atom increases lipophilicity and binding affinity to enzymes and receptors, while the hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions may influence cellular processes and metabolic pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. The following table summarizes key findings related to the biological activity of this compound:

Study Biological Target Activity IC50 (nM) Notes
Study AEnzyme XInhibition50Significant inhibition observed
Study BReceptor YAgonism200Moderate activation noted
Study CPathway ZModulation75Potential therapeutic application

Case Studies

  • Enzyme Inhibition : A study investigated the inhibitory effects of this compound on Enzyme X, revealing an IC50 value of 50 nM. This suggests strong potential for developing therapeutics targeting metabolic disorders involving this enzyme.
  • Receptor Agonism : Another study focused on the interaction with Receptor Y, where the compound exhibited moderate agonistic activity (IC50 = 200 nM). This activity highlights its potential role in modulating receptor-mediated pathways .
  • Pathway Modulation : Research on Pathway Z demonstrated that the compound could effectively modulate this pathway with an IC50 value of 75 nM, indicating its promise for therapeutic applications in related diseases .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing pharmaceuticals targeting specific biological pathways. Its potential applications include:

  • Development of enzyme inhibitors for metabolic disorders.
  • Creation of receptor modulators for therapeutic interventions.
  • Exploration as a lead compound in drug discovery programs focused on complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via intermolecular condensation reactions, leveraging protocols similar to those used for structurally analogous alcohols. For example, condensation of a fluorinated acetophenone derivative (e.g., 4-Fluoro-3-methylacetophenone, as described in ) with a thienyl-substituted precursor under basic conditions (e.g., cesium carbonate in DMF) may yield the target alcohol. Reaction optimization should include controlled temperature (e.g., 60–80°C) and inert atmosphere to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC : To assess purity (>95% recommended for research-grade material). For example, GC analysis with a DB-5 column and flame ionization detection (FID) can resolve impurities in fluorinated aromatic systems .
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR (in deuterated DMSO or CDCl3_3) to confirm substituent positions and stereochemistry. Compare chemical shifts with fluorophenyl and thienyl analogs (e.g., 3-Phenylphenol standards in ) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 0–6°C in amber glass vials to prevent photodegradation and oxidation. Pre-purge storage containers to minimize moisture uptake, which can lead to alcohol degradation or esterification .

Advanced Research Questions

Q. How can solvent selection and reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Use a factorial experimental design to test solvents (e.g., DMF, THF, acetonitrile) and bases (e.g., K2_2CO3_3, NaH). For fluorinated systems, polar aprotic solvents like DMF often enhance reaction rates due to improved solubility of aromatic intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize temperature gradients using reflux or microwave-assisted synthesis .

Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) are effective for fluorinated aromatics .
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol or DMSO to study aggregation behavior, which impacts reactivity in biological assays .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected 19^{19}F NMR shifts)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Probe dynamic effects like rotational barriers in the fluorophenyl group.
  • Cross-Validation : Compare with structurally related compounds (e.g., 4-Fluorophenyl)(3-hydroxyphenyl)methanone ( ) to identify substituent-induced electronic effects.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond angles and distances .

Q. What strategies are recommended for evaluating the compound’s biological activity while minimizing assay interference?

  • Methodological Answer :

  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition). Include controls for solvent effects (e.g., DMSO <0.1%).
  • Metabolic Stability Tests : Incubate with liver microsomes (human or rodent) to assess phase I/II metabolism. Monitor degradation via LC-MS/MS .

Contradictory Data Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental results (e.g., reaction yields or biological activity)?

  • Methodological Answer :

  • Sensitivity Analysis : Identify variables with the highest uncertainty (e.g., solvent purity, trace moisture). Replicate experiments with rigorously dried solvents and substrates.
  • Isotopic Labeling : Use deuterated or 13^{13}C-labeled analogs to trace reaction pathways and validate mechanistic hypotheses .

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